molecular formula C17H15N7O2S B3020464 N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1351660-30-4

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B3020464
CAS No.: 1351660-30-4
M. Wt: 381.41
InChI Key: UJCMQMDWQVSYRQ-UHFFFAOYSA-N
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Description

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a pyridazinone ring substituted with a 2-methylimidazole moiety via an ethyl chain. The benzo[c][1,2,5]thiadiazole scaffold is notable for its electron-deficient aromatic system, which enhances interactions with biological targets such as kinases or microbial enzymes .

Properties

IUPAC Name

N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2S/c1-11-18-6-8-23(11)15-4-5-16(25)24(20-15)9-7-19-17(26)12-2-3-13-14(10-12)22-27-21-13/h2-6,8,10H,7,9H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCMQMDWQVSYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The imidazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

    Reduction: The pyridazinone moiety can be reduced to the corresponding dihydropyridazine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzo[c][1,2,5]thiadiazole core can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted benzo[c][1,2,5]thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic properties, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include inhibition of kinases and other enzymes critical for cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares structural motifs with several carboxamide derivatives (Table 1):

Compound Name Core Structure Key Substituents Reference
Target Compound Benzo[c][1,2,5]thiadiazole Ethyl-linked pyridazinone, 2-methylimidazole N/A
N-(2-Chloro-6-methylphenyl)-2-[[6-(1H-imidazol-1-yl)-3-pyridazinyl]amino]-5-thiazolecarboxamide Thiazole Chlorophenyl, pyridazinyl-imidazole
Dasatinib (BMS-354825) Thiazole Chlorophenyl, pyrimidinyl-piperazine
ND-11543 Imidazo[2,1-b]thiazole Trifluoromethylpyridinyl-piperazine, fluorophenyl

Key Observations :

  • The target compound uniquely combines a benzo[c][1,2,5]thiadiazole core with a pyridazinone-imidazole substituent, distinguishing it from thiazole- or imidazothiazole-based analogs.
  • Dasatinib (a tyrosine kinase inhibitor) shares the thiazole-carboxamide backbone but incorporates a pyrimidine-piperazine group critical for Src kinase inhibition .
  • ND-11543 and related anti-tuberculosis agents () prioritize trifluoromethyl and piperazine groups for Mycobacterium tuberculosis targeting, contrasting with the target compound’s pyridazinone-imidazole system.

Pharmacological Profiles :

  • Dasatinib exhibits nanomolar IC₅₀ values against Abl and Src kinases due to its pyrimidine-piperazine motif, which optimizes hydrophobic and hydrogen-bonding interactions .
  • ND-11543 demonstrates anti-tubercular activity (MIC = 0.2 µg/mL) attributed to its trifluoromethylpyridine group enhancing membrane penetration .
  • The target compound’s pyridazinone-imidazole substituent may favor interactions with bacterial or fungal enzymes, though empirical data are lacking in the provided evidence.
Structure-Activity Relationship (SAR) Insights
  • Pyridazinone vs. Pyrimidine: Pyridazinone’s electron-deficient nature may enhance binding to ATP pockets in kinases, whereas pyrimidine (as in Dasatinib) offers greater metabolic stability .
  • Imidazole vs. Piperazine : Imidazole’s planar structure could limit solubility compared to piperazine, but its nitrogen atoms may facilitate metal coordination in metalloenzyme inhibition.
  • Benzo[c][1,2,5]thiadiazole vs. Thiazole : The benzo-thiadiazole core’s larger π-system may improve stacking interactions with aromatic residues in target proteins.

Biological Activity

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound with potential therapeutic applications. Its structural characteristics suggest a diverse range of biological activities, particularly in oncology and enzymatic inhibition. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several key moieties:

  • Imidazole : Known for its role in biological systems and potential interaction with various enzymes.
  • Pyridazine : Often associated with biological activity, particularly in medicinal chemistry.
  • Thiadiazole : Recognized for its antimicrobial and anticancer properties.

The molecular formula is C19H18N6O3C_{19}H_{18}N_{6}O_{3} with a molecular weight of approximately 421.38 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Cycle Arrest and Apoptosis : Compounds in this class have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including HepG2 liver cancer cells. Mechanistic studies revealed upregulation of pro-apoptotic factors such as caspase-3 and Bax, alongside downregulation of anti-apoptotic proteins like Bcl-2 .

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in cancer progression:

  • Tyrosine Kinases : Similar compounds have demonstrated inhibitory effects on tyrosine kinases such as EGFR and HER2. These kinases are crucial for cell signaling pathways that promote tumor growth .

Study 1: Cytotoxicity Assessment

A comparative study evaluated the cytotoxic effects of various derivatives against multiple cancer cell lines (HCT116, HepG2, MCF7). The results indicated that certain derivatives exhibited IC50 values ranging from 7.82 to 21.48 μM, showcasing their potential as effective anticancer agents .

CompoundCell LineIC50 (μM)
6cHCT1167.82
6hHepG210.21
6iMCF721.48

Study 2: Mechanistic Insights

In another investigation, the lead compound was shown to inhibit mTOR activity effectively, which is pivotal in regulating cell growth and proliferation. The study utilized molecular docking techniques to elucidate binding interactions with target enzymes, confirming the compound's potential as a multi-targeted kinase inhibitor .

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